N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-14-15(2)28-21(19(14)13-22)23-20(25)16-9-11-18(12-10-16)29(26,27)24(3)17-7-5-4-6-8-17/h4-12H,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIAYCHMXFHICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure
The compound features a thiophenyl group substituted with a cyano group and a sulfamoyl benzamide moiety . Its molecular formula is , with a molecular weight of 300.37 g/mol. The structural representation is as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The sulfamoyl group is known to enhance the compound's binding affinity to target proteins, potentially leading to modulation of their activity.
Target Interaction
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors that play roles in inflammation and cancer progression.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction.
- Anti-inflammatory Effects : It has shown potential in reducing inflammatory markers in cell cultures.
- Antimicrobial Properties : The compound demonstrated activity against various bacterial strains in vitro.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antitumor Studies :
- A study published in Cancer Research evaluated the effects of sulfamoyl derivatives on tumor cell lines, revealing that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) by inducing apoptosis through caspase activation .
- Anti-inflammatory Mechanism :
- Antimicrobial Efficacy :
Table 1: Biological Activities of this compound
Comparison with Similar Compounds
LMM5 and LMM11 (1,3,4-Oxadiazoles)
- Structure : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) .
- Key Differences: Replace the thiophene group with 1,3,4-oxadiazole rings.
- Activity : Both exhibit antifungal effects against Candida albicans (MIC₅₀ = 8–16 µg/mL) via thioredoxin reductase inhibition .
Compounds 7–9 (1,2,4-Triazole-Thiones)
- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones .
- Key Differences :
- Triazole-thione core instead of benzamide.
- Halogen substituents (X = H, Cl, Br) modulate electronic properties.
- Activity: Not explicitly reported, but triazole-thiones are known for antimicrobial and anticancer properties .
Heterocyclic Sulfonamide Derivatives in Agrochemicals
Etobenzanid and Diflufenican
- Structure: Etobenzanid: N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide . Diflufenican: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide .
- Key Differences :
- Etobenzanid lacks the sulfamoyl group but shares a benzamide backbone.
- Diflufenican’s pyridinecarboxamide and trifluoromethyl groups enhance hydrophobicity.
- Activity : Herbicidal (etobenzanid) and pre-emergent weed control (diflufenican) .
Docking Studies (Glide XP)
Key parameters:
- Hydrophobic enclosure : Enhances binding affinity for lipophilic moieties (e.g., dimethylthiophen-2-yl).
- Hydrogen-bond networks : Sulfamoyl and benzamide groups likely participate in polar interactions.
Comparative Data Table
Research Implications and Gaps
- Activity Prediction : Computational modeling (e.g., Glide XP) could elucidate its binding mode to enzymes like thioredoxin reductase, as seen with LMM5/LMM11 .
- Synthetic Challenges : ’s triazole-thione synthesis suggests routes for modifying the thiophene moiety, though cyanide incorporation may require specialized protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
